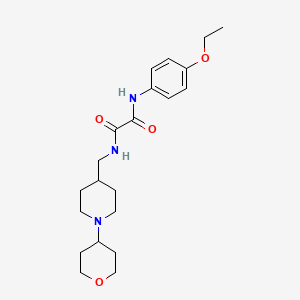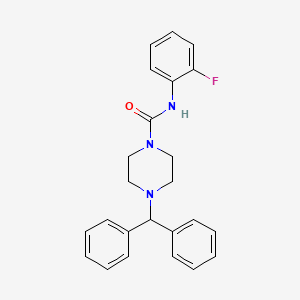
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound . It is a derivative of homopiperazine, a type of 1,4-diazepane . Homopiperazine derivatives have been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” involves the reaction of 3-fluoro phenyl isocyanate and 1-benzhydrylpiperazine . The product was obtained in good yield (83%) .
Molecular Structure Analysis
The molecular structure of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” has been characterized using techniques such as 1H NMR, LCMS, and elemental analysis .
Chemical Reactions Analysis
The key step in the synthesis of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” includes a reaction between 3-fluoro phenyl isocyanate and 1-benzhydrylpiperazine .
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
The compound 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide has been studied for its crystal structure and molecular conformation. For instance, Betz et al. (2011) analyzed a similar compound, 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, revealing its chair conformation and how it forms a three-dimensional network through hydrogen bonds and C—H⋯O contacts in the crystal structure (Betz et al., 2011). This kind of study is crucial in understanding the physical and chemical properties of such compounds, which can influence their biological activity and potential applications.
Antimicrobial and Antiviral Activities
Piperazine derivatives, including those similar to 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial and antiviral activities. Krishna Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral activity against Tobacco mosaic virus (TMV) and their antimicrobial activity. They found that certain derivatives exhibited promising antiviral and potent antimicrobial activities (Krishna Reddy et al., 2013). These findings suggest potential applications of such compounds in the development of new antimicrobial and antiviral agents.
Drug Synthesis and Pharmacological Properties
The synthesis and evaluation of 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide and its analogs have been explored for potential pharmacological properties. Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET dopamine D3 receptor radioligands. Their research focused on the synthesis and isolation of these compounds, which could be used in imaging studies of dopamine D3 receptors (Gao et al., 2008). This research is indicative of the compound's potential use in medical imaging and understanding neurological pathways.
Anticancer Research
The anticancer properties of compounds related to 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide have also been a focus of research. Ananda Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives for their ability to inhibit human breast cancer cell proliferation. They found that certain derivatives showed significant inhibitory activity, suggesting potential applications in cancer treatment (Ananda Kumar et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWDOHCNFJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 4-bromobenzoate](/img/structure/B2425600.png)
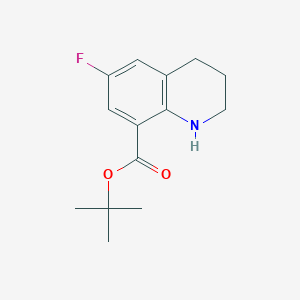
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2425603.png)
![3-(3-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425606.png)

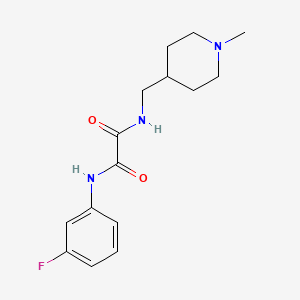
![5-Methylsulfanyl-1-oxaspiro[2.5]octane](/img/structure/B2425611.png)
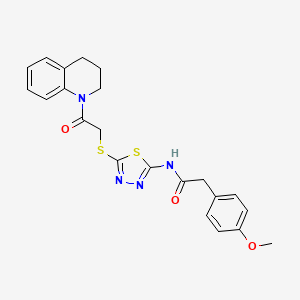
![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2425619.png)

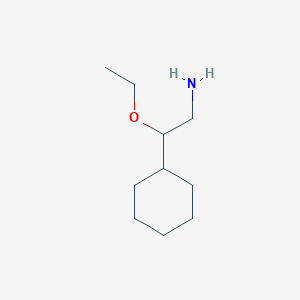
![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)
